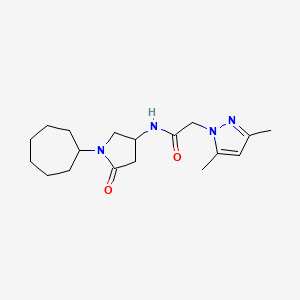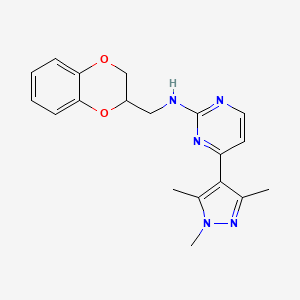
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
Vue d'ensemble
Description
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinyl ring. Reaction conditions may include the use of a strong base and a suitable solvent.
Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced through a nucleophilic substitution reaction, where a cycloheptyl halide reacts with the pyrrolidinyl intermediate.
Formation of the Pyrazolyl Moiety: The pyrazolyl group is synthesized separately and then coupled with the intermediate compound through a condensation reaction.
Final Coupling and Acetylation: The final step involves coupling the pyrazolyl intermediate with the pyrrolidinyl compound, followed by acetylation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide analogs: Compounds with similar structures but different substituents on the pyrrolidinyl or pyrazolyl rings.
Cycloheptyl derivatives: Compounds featuring the cycloheptyl group but with different functional groups attached.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures
Propriétés
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-13-9-14(2)22(20-13)12-17(23)19-15-10-18(24)21(11-15)16-7-5-3-4-6-8-16/h9,15-16H,3-8,10-12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWSRDWWZQZZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2CC(=O)N(C2)C3CCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[3-(morpholin-4-ylmethyl)phenyl]methylamino]propanamide](/img/structure/B4384280.png)
![N-(2-fluorophenyl)-5-{[(2-furylmethyl)(methyl)amino]methyl}-1,3-thiazol-2-amine](/img/structure/B4384289.png)
![({4-phenyl-5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4384291.png)
![5-(1,2-oxazinan-2-ylcarbonyl)-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B4384305.png)
![2,2-dimethyl-N-(2-{[(3-methylbenzyl)amino]carbonyl}phenyl)-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4384312.png)
![3,5-dimethyl-4-oxo-N-[(2R)-2-pyrrolidinylmethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide hydrochloride](/img/structure/B4384318.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B4384321.png)
![5-chloro-N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4384329.png)
![ethyl 4-[(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)amino]piperidine-1-carboxylate](/img/structure/B4384330.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide](/img/structure/B4384334.png)
![N-(2-chloro-4-{[(4-isopropylmorpholin-2-yl)acetyl]amino}phenyl)propanamide](/img/structure/B4384349.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide](/img/structure/B4384373.png)

